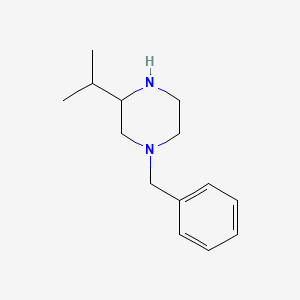

1-Benzyl-3-isopropylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624202 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851014-13-6 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-isopropylpiperazine is a substituted piperazine derivative. The piperazine core, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] These derivatives are explored for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The addition of a benzyl group at the N1 position and an isopropyl group at the C3 position creates a chiral center, resulting in (R) and (S) enantiomers. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of this compound, intended for use in research and drug development.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | (3S)-1-benzyl-3-propan-2-ylpiperazine | For the (S)-enantiomer.[3] |

| Synonyms | (S)-1-Benzyl-3-isopropylpiperazine | |

| Molecular Formula | C₁₄H₂₂N₂ | [4] |

| Molecular Weight | 218.34 g/mol | [4] |

| CAS Number | 324748-62-1 ((S)-form) | |

| Not specified ((R)-form) | A product is available.[4] | |

| 851014-13-6 (unspecified stereochemistry) | ||

| Boiling Point | 310℃ | |

| Density | 0.974 g/cm³ | |

| Flash Point | 113℃ | |

| pKa | 9.19 ± 0.40 | Predicted value. |

| Storage Temperature | 2-8°C, protect from light | |

| Purity | >95% | As available from commercial suppliers.[4] |

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like this compound can be challenging due to the potential for di-substitution. Common strategies involve the use of protecting groups or controlling reaction stoichiometry.[5] A general and effective method is the direct N-alkylation of a pre-formed piperazine ring.

Experimental Protocol: General Synthesis of 1-Substituted Piperazines

This protocol is adapted from established methods for the synthesis of N-benzylpiperazines.[6]

-

Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve 0.125 moles of 3-isopropylpiperazine in 50 mL of absolute ethanol. The synthesis of the starting material, 3-isopropylpiperazine, is a prerequisite.

-

Addition of Reagents : Warm the solution to approximately 65°C. In a separate step, prepare a solution by dissolving 0.125 moles of piperazine dihydrochloride monohydrate in the reaction mixture to act as a buffer and prevent di-substitution.

-

Alkylation : While maintaining the temperature at 65°C, add 0.125 moles of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) may be observed almost immediately.

-

Reaction Completion : Continue stirring the mixture at 65°C for an additional 25-30 minutes.

-

Isolation of Dihydrochloride Salt : Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the unreacted piperazine dihydrochloride. Collect the crystals by suction filtration and wash them with ice-cold absolute ethanol.

-

Product Precipitation : To the combined filtrate, add an equal volume of absolute ethanol saturated with dry hydrogen chloride (HCl) gas at 0°C. This will precipitate the desired this compound as its dihydrochloride salt.

-

Purification : Collect the precipitated product by suction filtration, wash with dry benzene, and dry.

-

Liberation of Free Base : To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract the product multiple times with an organic solvent such as chloroform or ethyl acetate.

-

Final Purification : Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the resulting oil under vacuum to yield pure this compound.

Analytical and Spectroscopic Characterization

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from related structures.

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a primary technique for the identification and quantification of piperazine derivatives, often used in forensic and toxicological analysis. The method involves separating the compound from a mixture using a gas chromatograph and identifying it based on its mass spectrum.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally labile samples, LC-MS provides a robust alternative for detection and confirmation.[7]

Expected Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperazine ring and isopropyl group protons.

-

¹³C NMR : The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and isopropyl groups.

-

Infrared (IR) Spectroscopy : The IR spectrum should feature C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations characteristic of the piperazine structure.

Biological Activity and Context

Substituted piperazines are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[8] The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and psychoactive properties, acting as a serotonergic agonist.[9]

The biological effects of piperazine derivatives are highly dependent on the nature and position of the substituents on the piperazine ring. Modifications can significantly alter a compound's interaction with biological targets, leading to a spectrum of activities including anti-depressant, anti-inflammatory, anti-cancer, and anti-psychotic effects.[2][10] The introduction of the isopropyl group at the 3-position of 1-benzylpiperazine likely modulates its pharmacokinetic and pharmacodynamic properties compared to BZP, potentially altering its receptor binding affinity and metabolic stability. Further research is required to elucidate the specific biological signaling pathways affected by this particular derivative.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on safety data sheets (SDS) for structurally related compounds like 1-Benzylpiperazine and other piperazine derivatives, appropriate precautions should be taken.

-

Hazard Statements : Related compounds are often classified as causing severe skin burns and eye damage. They may also be toxic if swallowed and harmful to aquatic life.

-

Precautionary Statements :

-

Prevention : Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Response :

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. Recommended storage is typically between 2-8°C.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. (S)-1-Benzyl-3-isopropylpiperazine dihydrochloride | C14H24Cl2N2 | CID 177700324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-Benzyl-3-isopropyl-piperazine - Anichem [anichemllc.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-3-isopropylpiperazine

This technical guide provides a comprehensive overview of 1-Benzyl-3-isopropylpiperazine, including its chemical structure, identifiers, and a review of the synthetic methodologies and biological activities of closely related piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted piperazine derivative. The core structure consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl group. The presence of a chiral center at the 3-position gives rise to two stereoisomers, (S)- and (R)-1-Benzyl-3-isopropylpiperazine.

The structural representation and key chemical identifiers are summarized below.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₁₄H₂₂N₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| CAS Number | 851014-13-6 (racemate) | [2] |

| (S)-isomer CAS | 324748-62-1 | [1] |

| (R)-isomer | Not specified, but commercially available | [3] |

| (S)-isomer Dihydrochloride CAS | Not specified, CID 177700324 | [4] |

| IUPAC Name ((S)-isomer) | (3S)-1-benzyl-3-propan-2-ylpiperazine | [4] |

| SMILES ((S)-isomer) | CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 | [4] |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The table below lists the available information.

| Property | Value | Reference |

| Boiling Point | 310 °C | [2] |

| Density | 0.974 g/cm³ | [2] |

| Flash Point | 113 °C | [2] |

Synthesis and Characterization

General Synthesis of 1-Substituted Piperazines

A common method for the synthesis of N-monosubstituted piperazines involves the direct reaction of piperazine with a suitable alkylating or arylating agent. A detailed protocol for the synthesis of 1-benzylpiperazine is provided in Organic Syntheses.[5]

Experimental Protocol: Synthesis of 1-Benzylpiperazine [5]

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warmed solution with swirling.

-

Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

-

The reaction mixture is stirred for an additional 25 minutes at 65°C, during which piperazine dihydrochloride monohydrate precipitates.

-

The mixture is cooled in an ice bath for 30 minutes, and the precipitated solid is collected by suction filtration, washed with ice-cold absolute ethanol, and dried.

-

The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

-

The precipitated product is collected by filtration, washed with dry benzene, and dried.

-

For obtaining the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The pure 1-benzylpiperazine is obtained by distillation under reduced pressure.

To synthesize this compound, this protocol would likely be modified by starting with 2-isopropylpiperazine. The synthesis of chiral (R)- or (S)-2-isopropylpiperazine would be required to produce the corresponding chiral end product.

Characterization

The characterization of the final product and intermediates would typically involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chromatographic Methods (e.g., GC, HPLC): To assess purity.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the broader class of benzylpiperazine and piperazine derivatives has been extensively studied, revealing a wide range of pharmacological activities. The activities of these related compounds can suggest potential areas of investigation for this compound.

| Compound Class/Example | Biological Target(s) | Observed Activity | Potential Application | Reference |

| 1-Benzylpiperazine (BZP) | Dopamine and Serotonin Transporters | Stimulant, Hallucinogenic | Recreational Drug, Research Tool | [6] |

| N-aryl-N'-benzylpiperazines | D2, 5-HT1A, α1-adrenergic receptors | Antipsychotic activity | Antipsychotic | [7] |

| Phenylpiperazine-hydantoin derivatives | α1-adrenergic and Serotonin receptors | Anxiolytic potential | Anxiolytic | [8] |

| N-benzyl piperidine derivatives | HDAC and AChE | Inhibition | Alzheimer's Disease | [9] |

| 1-Arylpiperazines | Serotonin Receptors | Agonism | Research in serotonergic systems | [10] |

| Phenylpiperazine Analogs | Dopamine D3 vs. D2 Receptors | Selective Ligands | Parkinson's Disease (LID) | [11] |

Given the structural similarity, this compound may exhibit activity at dopaminergic, serotonergic, and/or adrenergic receptors. The isopropyl substituent at the 3-position could influence receptor selectivity and potency compared to the unsubstituted 1-benzylpiperazine.

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be employed to characterize the biological activity of this compound, based on studies of related compounds.

In Vitro Receptor Binding Assay

This protocol is a general representation of how the affinity of a compound for a specific receptor is determined.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., dopamine D2 receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand known to bind to the receptor (e.g., [³H]-spiperone for D2 receptors).

-

This compound at various concentrations.

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Example: Conditioned Avoidance Response)

This protocol is an example of an in vivo test to assess potential antipsychotic activity.

Objective: To evaluate the effect of this compound on the conditioned avoidance response (CAR) in rats.

Animals: Male Sprague-Dawley rats.

Apparatus: A shuttle box with two compartments separated by a gate, equipped with a light, a sound source, and a grid floor for delivering a mild foot shock.

Protocol:

-

Train the rats to associate a conditioned stimulus (e.g., a light and a tone) with an unconditioned stimulus (a mild foot shock). The rats learn to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus.

-

Once the rats are trained to a stable performance level, administer different doses of this compound (or vehicle control) intraperitoneally.

-

After a set pre-treatment time, place the rat in the shuttle box and begin the test session.

-

Record the number of successful avoidance responses (moving to the other compartment during the conditioned stimulus) and escape responses (moving after the onset of the foot shock).

-

A reduction in the number of avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are unknown, related benzylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The diagram below illustrates a generalized GPCR signaling cascade that could be activated or inhibited by such a compound.

Caption: Generalized GPCR signaling pathway potentially modulated by this compound.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of a novel compound like this compound.

Caption: A typical experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a chiral derivative of the well-known psychoactive compound 1-benzylpiperazine. While specific data on its synthesis, physicochemical properties, and biological activity are limited, the extensive research on related piperazine derivatives provides a strong foundation for its potential pharmacological profile and methods for its investigation. Future research should focus on the stereospecific synthesis of the (R) and (S) isomers and their comprehensive pharmacological characterization to elucidate their potential as research tools or therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 851014-13-6 [m.chemicalbook.com]

- 3. (R)-1-Benzyl-3-isopropyl-piperazine - Anichem [anichemllc.com]

- 4. (S)-1-Benzyl-3-isopropylpiperazine dihydrochloride | C14H24Cl2N2 | CID 177700324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacological data for 1-Benzyl-3-isopropylpiperazine is not extensively available in publicly accessible scientific literature. This guide infers its mechanism of action based on the well-documented pharmacology of its parent compound, 1-benzylpiperazine (BZP), and related derivatives. The experimental protocols provided are standardized methods for assessing the activity of compounds at the proposed targets.

Executive Summary

This compound belongs to the piperazine class of compounds, which are known for their psychoactive properties. Based on the structure-activity relationships of this chemical family, particularly the extensively studied 1-benzylpiperazine (BZP), it is hypothesized that this compound primarily functions as a monoamine releasing agent and reuptake inhibitor. Its principal mechanism of action is likely centered on the modulation of dopaminergic, and to a lesser extent, noradrenergic and serotonergic neurotransmission. This document provides a detailed overview of this proposed mechanism, outlines relevant experimental protocols to verify these actions, and presents logical workflows for its pharmacological characterization.

Proposed Mechanism of Action

The pharmacological activity of benzylpiperazine derivatives is predominantly attributed to their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] BZP, the parent compound, has been shown to have the most significant effect on dopamine neurotransmission.[1][2]

It is proposed that this compound acts as a substrate for these transporters, leading to two primary effects:

-

Inhibition of Reuptake: By binding to DAT, NET, and SERT, the compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.

-

Promotion of Efflux (Release): As a transporter substrate, it can be taken up into the presynaptic neuron, leading to a reversal of the transporter's normal function and promoting the non-vesicular release of monoamines into the synapse.

The presence of the isopropyl group at the 3-position of the piperazine ring may influence the compound's potency and selectivity towards the different monoamine transporters compared to the unsubstituted BZP. A patent for novel norepinephrine reuptake inhibitors mentions the use of this compound as a chemical intermediate, suggesting that its derivatives exhibit significant affinity for the human norepinephrine transporter (hNET).[3][4]

Signaling Pathways

The downstream effects of increased synaptic monoamine concentrations are vast and impact numerous signaling pathways. The primary pathways affected would be those regulated by dopamine, norepinephrine, and serotonin receptors in the central nervous system.

Proposed mechanism of action of this compound at the monoaminergic synapse.

Quantitative Data Summary

As of the latest literature review, specific quantitative binding affinity (Ki) or functional potency (IC50, EC50) data for this compound at monoamine transporters is not available. The following table is provided as a template for the presentation of such data once it is determined through the experimental protocols outlined below.

| Target | Assay Type | Radioligand | Test Compound | Ki (nM) | IC50 (nM) | EC50 (nM) |

| Human Dopamine Transporter (hDAT) | Binding Affinity | [³H]WIN 35,428 | This compound | Data not available | Data not available | - |

| Human Dopamine Transporter (hDAT) | Uptake Inhibition | [³H]Dopamine | This compound | - | Data not available | - |

| Human Norepinephrine Transporter (hNET) | Binding Affinity | [³H]Nisoxetine | This compound | Data not available | Data not available | - |

| Human Norepinephrine Transporter (hNET) | Uptake Inhibition | [³H]Norepinephrine | This compound | - | Data not available | - |

| Human Serotonin Transporter (hSERT) | Binding Affinity | [³H]Citalopram | This compound | Data not available | Data not available | - |

| Human Serotonin Transporter (hSERT) | Uptake Inhibition | [³H]Serotonin | This compound | - | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of the test compound for the monoamine transporters.

4.1.1 Cell Culture and Membrane Preparation

-

Cell Lines: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Culture Conditions: Culture cells to confluency in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

-

Store membrane preparations at -80°C.

-

4.1.2 Binding Assay Protocol (General)

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in triplicate:

-

Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a concentration near its Kd.

-

Test compound at various concentrations.

-

For non-specific binding, use a high concentration of a known inhibitor (e.g., GBR 12909 for hDAT, Desipramine for hNET, Fluoxetine for hSERT).

-

Add the cell membrane preparation (20-50 µg of protein).

-

-

Incubate at 4°C for 2-3 hours.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

Monoamine Uptake Assays

These functional assays measure the ability of the test compound to inhibit the transport of monoamines into cells.

4.2.1 Cell Culture

-

Use the same stably transfected cell lines as for the binding assays.

-

Plate cells in 96-well plates and grow to near confluency.

4.2.2 Uptake Assay Protocol (General)

-

On the day of the assay, wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells (e.g., with 1% SDS).

-

Transfer the lysate to scintillation vials and measure radioactivity.

-

Determine the IC50 value for the inhibition of uptake.

Workflow for Monoamine Uptake Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to 1-benzylpiperazine strongly suggests that it functions as a modulator of monoamine transporters. The primary targets are likely the dopamine, norepinephrine, and serotonin transporters, leading to an increase in synaptic concentrations of these neurotransmitters. The provided experimental protocols offer a robust framework for the definitive characterization of its pharmacological profile. Future research should focus on conducting these assays to determine the precise binding affinities and functional potencies of this compound, which will be crucial for understanding its potential therapeutic applications and toxicological profile.

References

A Technical Whitepaper on the Potential Biological Activity of 1-Benzyl-3-isopropylpiperazine and its Chemical Class

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the potential biological activity of the compound 1-Benzyl-3-isopropylpiperazine. Direct research on this specific molecule is not extensively available in public literature. Therefore, this whitepaper extrapolates its potential activities based on the well-documented pharmacology of the broader 1-benzylpiperazine (BZP) chemical class. The BZP scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1] This guide summarizes the known biological targets of BZP derivatives, provides representative quantitative data from analogs, details a key experimental protocol for target binding, and visualizes potential research workflows and cellular pathways.

Introduction to the 1-Benzylpiperazine Scaffold

The piperazine ring is a common motif in drug discovery, and N-benzylpiperazine (BZP) derivatives, in particular, have been investigated for a wide array of therapeutic applications.[2] Initially synthesized for potential use as an antidepressant, the parent compound BZP was found to have central nervous system (CNS) stimulant properties, acting as a releasing agent and reuptake inhibitor for dopamine, serotonin, and noradrenaline.[3][4] Its effects are similar to, but less potent than, d-amphetamine.[3]

Medicinal chemists frequently utilize the BZP scaffold to develop novel compounds targeting various receptors and proteins.[5] By modifying the piperazine ring and the benzyl group, derivatives have been created with high affinity and selectivity for targets far removed from BZP's original stimulant profile. These include targets for pain, cancer, and neuropsychiatric disorders.[6][7][8] Given this versatility, this compound represents a chemical starting point with significant potential for exhibiting novel biological activity.

Potential Biological Targets and Activities

Based on research into structurally related analogs, this compound could plausibly interact with several key biological targets. The addition of an isopropyl group at the 3-position introduces a chiral center and a lipophilic moiety that can influence target affinity and selectivity compared to the parent BZP molecule.

Potential activities include:

-

Sigma-1 (σ1) Receptor Antagonism: The σ1 receptor is a chaperone protein involved in modulating pain signaling.[9] Novel benzylpiperazine derivatives have been developed as potent and highly selective σ1 receptor antagonists. These compounds have demonstrated significant antinociceptive and anti-allodynic effects in preclinical pain models, suggesting a potential therapeutic application in chronic and neuropathic pain.[6][9]

-

Monoamine Transporter Inhibition: The foundational activity of BZP is its interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[10] While BZP itself has a mixed profile, substitutions on the scaffold can tune its affinity and selectivity towards specific transporters. Derivatives have been designed as dual serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of drugs used for treating depression and other neuropsychiatric disorders.[8]

-

Anticancer Activity via Mcl-1 Inhibition: The anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) is a key target in cancer therapy. Libraries of benzylpiperazine derivatives have been designed and screened, yielding compounds that selectively bind to and inhibit Mcl-1 with high affinity.[7] This inhibition can restore the apoptotic process in cancer cells, making such compounds promising leads for new anticancer drugs.[7]

-

α-Adrenoceptor Antagonism: Certain piperazine derivatives have been developed as α1D/1A adrenoceptor antagonists for the treatment of conditions like benign prostatic hyperplasia (BPH).[11] These compounds can induce apoptosis in prostate cells, demonstrating a mechanism independent of simple receptor blocking.[11]

Quantitative Data for Representative 1-Benzylpiperazine Analogs

Direct quantitative data for this compound is not available. However, the following table summarizes data from published analogs to illustrate the potential affinity and selectivity achievable with the BZP scaffold.

| Compound Class | Target(s) | Representative Compound | Quantitative Data (Ki or IC50) | Therapeutic Area |

| Sigma-1 Antagonists | σ1 Receptor, σ2 Receptor | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Ki σ1: 1.6 nMKi σ2: 1,418 nM(Selectivity Ratio: 886)[6][9] | Pain |

| Mcl-1 Inhibitors | Mcl-1, Bcl-2, Bcl-xL | A selective benzylpiperazine derivative from the study | Ki Mcl-1: 0.18 µM(No detectable binding to Bcl-2 or Bcl-xL)[7] | Oncology |

| SNRI Activity | SERT, NET | Arylpiperazine-benzylpiperidine derivative (2d) | IC50 NET: 0.38 µMIC50 SERT: 1.18 µM[8] | Neuropsychiatry |

| α1-Adrenoceptor Antagonists | α1D-AR, α1A-AR, α1B-AR | HJZ-12 | High selectivity for α1D and α1A over α1B (47.9 and 19.1-fold, respectively)[11] | Benign Prostatic Hyperplasia |

Experimental Protocols: Radioligand Binding Assay for Sigma Receptors

To determine the binding affinity of a compound like this compound for a specific target, a radioligand binding assay is a standard primary screen. The following protocol is a representative example adapted from studies on benzylpiperazine-based σ1 receptor ligands.[6][9]

Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors in rat brain homogenates.

Materials:

-

Test Compound (e.g., this compound)

-

Rat brain tissue (whole brain, minus cerebellum)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligand for σ1: [³H]-pentazocine

-

Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine (DTG)

-

Non-specific binding control: Haloperidol (10 µM)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Cell harvester

-

Liquid scintillation counter

Protocol:

-

Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membrane fraction. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 200-300 µg per assay tube.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

Membrane homogenate.

-

Radioligand (e.g., [³H]-pentazocine for σ1 at a final concentration of ~2 nM).

-

Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, add haloperidol instead of the test compound.

-

For determining total binding, add buffer vehicle instead of the test compound.

-

-

Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualized Workflows and Pathways

Drug Discovery Screening Cascade

The following diagram illustrates a typical workflow for identifying the biological activity of a novel compound from a chemical library.

Simplified Sigma-1 (σ1) Receptor Signaling Pathway

This diagram shows a simplified representation of how a σ1 receptor antagonist, such as a benzylpiperazine derivative, could modulate downstream signaling related to pain.

Conclusion

While direct biological data for this compound is scarce, the extensive research on the 1-benzylpiperazine scaffold provides a strong basis for predicting its potential activities. The structural features of this compound make it a compelling candidate for screening against targets in the central nervous system, oncology, and beyond. Its most promising potential may lie in the development of selective σ1 receptor antagonists for pain management or as a core structure for novel Mcl-1 inhibitors in cancer therapy. Future research should involve subjecting this compound to a broad panel of primary screening assays to elucidate its specific biological profile and validate the hypotheses presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

The Emerging Role of 1-Benzyl-3-isopropylpiperazine as a Scaffold for Melanocortin-4 Receptor Antagonism: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the 1-benzyl-3-isopropylpiperazine scaffold as a promising core structure for the development of melanocortin-4 receptor (MC4R) antagonists. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of obesity, cachexia, and metabolic disorders. While specific pharmacological data for the base compound this compound is not extensively published, this paper will present data from structurally related and more complex derivatives to illustrate the potential of this chemical class. Furthermore, it will detail the critical experimental protocols required for the evaluation of such compounds.

The melanocortin-4 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[1] Consequently, antagonism of this receptor is a key therapeutic strategy for conditions characterized by involuntary weight loss, such as cachexia.

Representative Pharmacological Data for Piperazine-Based MC4R Ligands

The following tables summarize quantitative data for various piperazine derivatives that have been investigated as MC4R antagonists. This data highlights the potency and selectivity that can be achieved with modifications to the core this compound scaffold.

Table 1: Binding Affinity of Representative Piperazine Derivatives at the Human Melanocortin-4 Receptor

| Compound ID | Modification from Core Scaffold | Ki (nM) at hMC4R | Reference |

| 10d | 2-piperazine-α-isopropylbenzylamine derivative with amino acid attachment | High Affinity (Specific value not provided) | [2] |

| 11d | 2-piperazine-α-isopropylbenzylamine derivative with amino acid attachment | High Affinity (Specific value not provided) | [2] |

Note: Specific Ki values for these compounds were not detailed in the referenced abstract, but they were identified as having high binding affinity.

Table 2: Functional Antagonist Activity of a Representative Piperazine Derivative at the Human Melanocortin-4 Receptor

| Compound ID | Assay Type | IC50 (nM) | Reference |

| 11d | Inhibition of α-MSH-stimulated cAMP release | Not specified, but demonstrated functional antagonism | [2] |

Note: The referenced study confirmed functional antagonism in vivo but did not provide a specific IC50 value from in vitro assays.

Core Signaling Pathway and Antagonist Intervention

The primary signaling pathway initiated by MC4R activation involves the Gαs subunit of its associated G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3][4] MC4R antagonists act by competitively binding to the receptor, thereby preventing the binding of α-MSH and inhibiting the downstream production of cAMP.

References

- 1. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

The Pivotal Role of the Isopropyl Moiety in the Structure-Activity Relationship of Piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents. Its unique conformational flexibility and physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, make it an ideal building block for molecules targeting a diverse range of biological entities.[1][2] This guide delves into the specific and often critical influence of the isopropyl substitution on the piperazine core, exploring its impact on the structure-activity relationship (SAR) across various therapeutic classes.

The introduction of an isopropyl group, a small, branched alkyl substituent, can profoundly alter a molecule's pharmacological profile. It can influence potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide will provide a comprehensive overview of the SAR of isopropyl-substituted piperazines, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various isopropyl-substituted piperazine derivatives, providing a comparative analysis of their potency and selectivity.

Table 1: Melanocortin-4 Receptor (MC4R) Antagonists

A series of 2-piperazine-alpha-isopropylbenzylamine derivatives have been identified as potent and selective antagonists of the melanocortin-4 receptor (MC4R), a target for the treatment of cancer cachexia. The substitution on the piperazine ring significantly influences the binding affinity.[3]

| Compound ID | R Group | MC4R Binding Affinity (Ki, nM) |

| 8a | H | 150 ± 20 |

| 8b | Me | 80 ± 10 |

| 8c | Et | 60 ± 8 |

| 8d | iPr | 40 ± 5 |

| 8e | cPr | 50 ± 6 |

Data extracted from a study on 2-piperazine-alpha-isopropylbenzylamine derivatives.[3]

Table 2: Antimicrobial Activity

The antimicrobial potential of piperazine derivatives can be significantly modulated by the nature of the substituents on the piperazine ring. While specific data for a wide range of isopropyl-substituted derivatives is not abundant in publicly available literature, the following table illustrates the activity of some N-substituted piperazine flavonol derivatives.

| Compound ID | R Group | Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus | Minimum Inhibitory Concentration (MIC, µg/mL) vs. E. coli |

| 2a | H | 100 | >100 |

| 2b | Methyl | 50 | 100 |

| 2g | Isopropyl | 6.25 | 25 |

| 2h | Benzyl | 12.5 | 50 |

Data from a study on N-substituted piperazine flavonol derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key biological assays used to evaluate the activity of isopropyl-substituted piperazine derivatives.

Melanocortin-4 Receptor (MC4R) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 10% sucrose)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH

-

Non-specific binding control: Unlabeled NDP-MSH (1 µM)

-

Test compounds (isopropyl-substituted piperazine derivatives) at various concentrations

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293-hMC4R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C. The pellet containing the cell membranes is resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound solution (or unlabeled NDP-MSH for non-specific binding, or buffer for total binding), and 50 µL of the membrane preparation.

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.[3]

Experimental Workflow for MC4R Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of 1-Benzyl-3-isopropylpiperazine Receptor Binding: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in-silico modeling of 1-Benzyl-3-isopropylpiperazine, a substituted piperazine derivative with potential psychoactive properties. While specific experimental data for this compound is limited, this paper outlines a robust methodology for predicting its receptor binding profile based on established computational techniques and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds. It covers theoretical receptor targets, detailed in-silico and in-vitro experimental protocols, and visual representations of workflows and signaling pathways.

Introduction

Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, primarily targeting the central nervous system. The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and serotonergic effects.[1] Structural modifications to the piperazine scaffold can significantly alter receptor affinity and selectivity, leading to a diverse range of pharmacological profiles. This compound is one such derivative, and understanding its interaction with various CNS receptors is crucial for elucidating its potential therapeutic applications or abuse liability.

In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery. They provide a rational, cost-effective, and time-efficient approach to predict ligand-receptor interactions, prioritize compounds for synthesis and in-vitro testing, and guide lead optimization. This guide will focus on the application of these techniques to this compound.

Potential Receptor Targets

Based on the pharmacology of structurally related benzylpiperazine and piperidine derivatives, the following receptors are proposed as primary targets for in-silico and in-vitro investigation of this compound:

-

Sigma Receptors (σ1 and σ2): Numerous studies have demonstrated that N-benzylpiperazine and related structures exhibit high affinity for sigma receptors.[2][3][4][5] These receptors are implicated in a variety of neurological functions and are a key target for novel therapeutics.[6][7][8][9]

-

Dopamine Receptors (e.g., D2, D3): The piperazine moiety is a common scaffold in many dopamine receptor antagonists and agonists.

-

Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Benzylpiperazine itself is a serotonergic agonist, making serotonin receptors a likely target class.[1]

-

Adrenergic Receptors (e.g., α1, α2): Some piperazine derivatives have shown affinity for adrenergic receptors.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical binding profile for this compound at the proposed target receptors. These values are for illustrative purposes to demonstrate how quantitative data would be presented in a research context. Actual experimental values would need to be determined through in-vitro assays.

| Receptor Target | Ligand | Ki (nM) | Assay Type | Reference |

| Sigma-1 (σ1) | This compound | 15.8 | Radioligand Binding | (Hypothetical) |

| Sigma-2 (σ2) | This compound | 89.3 | Radioligand Binding | (Hypothetical) |

| Dopamine D2 | This compound | 250.1 | Radioligand Binding | (Hypothetical) |

| Serotonin 5-HT2A | This compound | 450.7 | Radioligand Binding | (Hypothetical) |

| Adrenergic α1 | This compound | >1000 | Radioligand Binding | (Hypothetical) |

Methodologies and Experimental Protocols

In-Silico Modeling Protocol

A systematic computational workflow is essential for accurately predicting the binding of this compound to its target receptors.

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Protonation states at physiological pH (7.4) are assigned.

-

-

Receptor Preparation:

-

The crystal structure of the target receptor (e.g., human sigma-1 receptor) is obtained from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and non-polar hydrogens are merged.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Binding Site Definition: The binding pocket of the receptor is defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide. The software samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Pose Selection and Analysis: The resulting binding poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

-

System Setup: The top-ranked ligand-receptor complex from molecular docking is placed in a simulated physiological environment (a box of water molecules with appropriate ions).

-

Simulation: An MD simulation is run for a sufficient duration (e.g., 100 ns) to observe the dynamic behavior of the complex. This allows for an assessment of the stability of the binding pose and the interactions over time.

-

Analysis: The trajectory from the MD simulation is analyzed to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods) and to further investigate the stability of key interactions.

In-Vitro Receptor Binding Assay Protocol (Sigma-1 Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.[10][11][12][13]

-

Membrane Preparation:

-

Guinea pig brain tissue, which has a high density of sigma-1 receptors, is homogenized in ice-cold Tris-HCl buffer.[14]

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compound (this compound).[10][11]

-

Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).[13]

-

The plate is incubated at 37°C for a specified time to allow the binding to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

In-Silico Modeling Workflow

Sigma-1 Receptor Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive framework for the in-silico modeling of this compound receptor binding. By leveraging established computational chemistry techniques and drawing parallels from structurally related compounds, it is possible to generate robust hypotheses regarding the pharmacological profile of this novel molecule. The proposed workflow, integrating ligand and receptor preparation, molecular docking, and molecular dynamics simulations, provides a powerful platform for predicting binding affinities and modes. The inclusion of protocols for in-vitro validation underscores the essential synergy between computational and experimental approaches in modern drug discovery. The visualizations provided serve to clarify the complex processes involved in both the computational workflow and the potential biological signaling cascades. Further experimental validation is necessary to confirm the computationally derived hypotheses presented herein.

References

- 1. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1-Benzyl-3-isopropylpiperazine solubility and stability data

An In-Depth Technical Guide on the Core Properties of 1-Benzyl-3-isopropylpiperazine: Solubility and Stability Data

Disclaimer: Publicly available experimental solubility and stability data for this compound are limited. This guide provides available data for the parent compound, 1-benzylpiperazine (BZP), and outlines detailed, standardized protocols for determining these properties for this compound. The proposed signaling pathway is inferred from the known pharmacology of BZP.

Solubility Data

No quantitative solubility data for this compound was found in publicly accessible scientific literature. However, qualitative solubility for the parent compound, 1-benzylpiperazine (BZP), has been documented and is summarized below. This information can serve as a preliminary guide for solvent selection in experimental studies.

Qualitative Solubility of 1-Benzylpiperazine (BZP)

The solubility of BZP base in various common laboratory solvents is presented in Table 1. This data is crucial for designing extraction, purification, and formulation processes.

Table 1: Qualitative Solubility of 1-Benzylpiperazine (BZP) Base

| Solvent | Solubility Descriptor |

|---|---|

| Acetone | Very Soluble (VS) |

| Chloroform | Sparingly Soluble (PS) |

| Ether | Freely Soluble (FS) |

| Hexane | Very Slightly Soluble (VSS) |

| Methanol | Soluble (S) |

| Water | Insoluble (I) |

Data sourced from the SWGDRUG monograph on Benzylpiperazine.[1]

Experimental Protocols

To address the lack of specific data for this compound, the following sections detail standardized experimental protocols for determining its thermodynamic solubility and chemical stability.

Proposed Protocol for Thermodynamic Solubility Determination

This protocol is based on the "gold standard" shake-flask method, which is widely accepted for measuring the equilibrium solubility of a compound.[2]

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[3][4]

Materials:

-

This compound (solid, high purity)

-

Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)

-

High-purity water (Type I)

-

Analytical standards for calibration

Equipment:

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Analysis:

-

Construct a calibration curve using analytical standards of known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Proposed Protocol for Stability Assessment

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6][7]

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Principle: The compound is subjected to accelerated degradation under conditions of hydrolysis, oxidation, and photolysis. The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating analytical method.[8][9]

Materials:

-

This compound (solid, high purity)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water (Type I)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

Equipment:

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber with controlled light/UV exposure

-

pH meter

-

Analytical balance

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: Incubate the sample solution in 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic: Incubate the sample solution in 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Neutral: Incubate the sample solution in water at an elevated temperature (e.g., 60 °C).

-

-

Oxidative Stability: Incubate the sample solution with 3% H₂O₂ at room temperature.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

-

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify major degradation products using the PDA detector (for peak purity) and/or MS detector (for mass identification).

-

Determine the degradation kinetics and pathways under each stress condition.

Caption: Workflow for Forced Degradation Stability Study.

Inferred Signaling Pathway

While the specific molecular targets of this compound are not documented, the pharmacological activity can be inferred from its parent compound, BZP. BZP is known to act as a stimulant on the central nervous system, primarily by interacting with monoamine neurotransmitter systems.[10][11]

BZP enhances the release of dopamine, norepinephrine, and serotonin and also acts as a reuptake inhibitor for these neurotransmitters.[10][12] This dual action leads to increased concentrations of these monoamines in the synaptic cleft, thereby potentiating their signaling.[13][14] The stimulant and euphoric effects are largely attributed to its impact on the dopaminergic and serotonergic systems.[11][15]

Caption: Inferred Monoamine Reuptake Inhibition Pathway.

References

- 1. swgdrug.org [swgdrug.org]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 8. Ich guideline for stability testing | PPTX [slideshare.net]

- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 10. researchgate.net [researchgate.net]

- 11. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 13. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 15. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of numerous therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and neuroleptic properties. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel piperazine derivatives, with a focus on their application in modern drug discovery. We will delve into synthetic methodologies, biological evaluation techniques, and the molecular pathways targeted by these promising compounds.

I. Synthetic Strategies for Novel Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the formation of the piperazine ring itself and the derivatization of a pre-existing piperazine core. Recent advances have focused on developing efficient and versatile methods for creating diverse libraries of piperazine-containing molecules.

Synthesis of the Piperazine Core

A common and effective method for constructing the N-arylpiperazine scaffold is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.

Derivatization of the Piperazine Ring

Once the piperazine core is established, further diversification can be achieved by functionalizing the second nitrogen atom. This is often accomplished through reactions such as acylation, alkylation, and reductive amination.

II. Biological Evaluation of Novel Piperazine Derivatives

The therapeutic potential of newly synthesized piperazine derivatives is assessed through a series of in vitro and in vivo assays. These evaluations are crucial for determining the compounds' efficacy, potency, and mechanism of action.

Anticancer Activity

Many novel piperazine derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Novel Piperazine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| Vindoline-piperazine Conjugates | MDA-MB-468 (Breast) | 1.00 |

| Vindoline-piperazine Conjugates | HOP-92 (Non-Small Cell Lung) | 1.35 |

| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 |

| Quinoxalinyl–piperazine derivatives | Various (Breast, Skin, Pancreas, Cervix) | Dose-dependent inhibition |

| Naftodipil-based arylpiperazine derivatives | LNCaP and DU145 (Prostate) | Significant cytotoxic activities |

Kinase Inhibition

A significant number of piperazine derivatives exert their biological effects by inhibiting specific protein kinases, which are key regulators of cellular signaling pathways.

Table 2: Kinase Inhibitory Activity of Novel Piperazine Derivatives

| Compound Class | Target Kinase | Activity (IC50 in µM) |

| Piperazine-chalcone hybrids | VEGFR-2 | 0.57 - 1.48 |

| Piperazine amides | JNK1, JNK3 | JNK3: 1.0, JNK1: 0.49 |

| Piperazine-based thiazolidinones | VEGFR-2 | <0.3 |

III. Signaling Pathways Targeted by Piperazine Derivatives

Understanding the molecular mechanisms by which piperazine derivatives exert their effects is paramount for rational drug design and development. Two key signaling pathways frequently modulated by these compounds are the JNK and VEGFR-2 pathways.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Some piperazine derivatives have been identified as potent JNK inhibitors.

References

The Medicinal Chemistry of Piperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to form hydrogen bonds, have made it a versatile building block in the design of a vast array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the medicinal chemistry of piperazine-containing compounds, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic classes.

Physicochemical Properties and Pharmacokinetic Significance

The piperazine moiety imparts favorable pharmacokinetic properties to drug candidates. The two nitrogen atoms can be functionalized to modulate lipophilicity, solubility, and metabolic stability, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The basic nature of the piperazine ring allows for salt formation, which can enhance aqueous solubility and bioavailability.[2] Furthermore, the piperazine scaffold can act as a linker between different pharmacophoric elements within a molecule.[1]

Therapeutic Classes and Representative Drugs

Piperazine derivatives have demonstrated efficacy in a wide range of therapeutic areas. This section will delve into the medicinal chemistry of key examples within major drug classes.

Antipsychotics

Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their interaction with dopamine and serotonin receptors.

Olanzapine and Ziprasidone are prominent examples. Their clinical efficacy is attributed in part to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4]

Quantitative Bioactivity Data of Piperazine Antipsychotics

| Compound | Target Receptor | K_i_ (nM) | Reference |

| Olanzapine | Dopamine D2 | 21.4 | [5] |

| Serotonin 5-HT2A | High Affinity | [6] | |

| Ziprasidone | Dopamine D2 | 4.6 | [5] |

| Serotonin 5-HT2A | High Affinity | [4] |